butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Catalog No.
S11575786
CAS No.
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy...

Product Name

butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

IUPAC Name

butyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-3-4-9-23-18(21)12-24-14-10-13(2)19-15-7-5-6-8-16(15)20(22)25-17(19)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI Key

KTLRXJJBWAJNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound that belongs to the class of benzo[c]chromenes, which are characterized by a fused benzene and chromene structure. Its molecular formula is C20H20O5C_{20}H_{20}O_5 and it has a molecular weight of approximately 336.37 g/mol. The compound features a butyl ester group and a chromene moiety, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and organic synthesis.

Typical of esters and aromatic compounds. Notably, it can participate in nucleophilic substitution reactions due to the presence of the acetate group. Additionally, the chromene structure allows for electrophilic aromatic substitution reactions, which can modify the aromatic ring or introduce functional groups at specific positions. The compound's derivatives have shown versatility in synthetic organic chemistry, particularly in constructing complex molecules through Michael addition reactions and other coupling strategies.

Research indicates that compounds related to butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate exhibit significant biological activities. These include potential anti-inflammatory, antioxidant, and anticancer properties. The chromene structure is known for its ability to interact with various biological targets, including enzymes and receptors, suggesting that this compound may also possess therapeutic potential in treating diseases related to oxidative stress and inflammation.

Synthesis of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of a suitable benzo[c]chromene derivative with butanol in the presence of an acid catalyst to form the ester. Alternative methods may include:

  • Esterification: Reacting benzo[c]chromene with butyric acid or its derivatives.
  • Acylation: Using acyl chlorides or anhydrides in the presence of a base to introduce the butyl group.
  • Functionalization: Modifying existing functional groups on the chromene structure to yield the desired acetate.

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or cancer.
  • Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.
  • Material Science: In developing polymers or materials with specific optical or mechanical properties due to its unique structural characteristics.

Studies on similar compounds have explored their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into the mechanism of action for potential therapeutic uses. For instance, research has indicated that derivatives of benzo[c]chromenes can inhibit specific enzymes involved in inflammatory pathways, suggesting that butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate may exhibit similar interactions.

Several compounds share structural similarities with butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butyl ((4-methyl-6-oxo-6H-benzo(c)chromen-3-yl)oxy)acetateC20H20O5C_{20}H_{20}O_5Contains a methyl group at position 4
Butyl ((6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-yl)oxy)acetateC19H22O5C_{19}H_{22}O_5Features tetrahydro substitution
N-(3,5-dimethylphenyl)-2-(4-methyl-6-oxobenzo(c)chromen-3-yloxy)acetamideC24H21NO4C_{24}H_{21}NO_4Contains an amide functional group

Uniqueness

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is distinct due to its specific structural arrangement that combines both butyl ester functionality and a unique chromene framework. This combination may enhance its biological activity compared to similar compounds lacking these features.

The detailed understanding of this compound's properties and potential applications makes it a valuable subject for further research in chemistry and pharmacology.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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